6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by a 3-bromophenyl substituent at the 4-position of the pyran ring. Its core structure includes a fused pyranopyrazole system with an amino group at position 6, a methyl group at position 3, and a nitrile at position 3. This compound is synthesized via multi-component reactions involving aldehydes, malononitrile, and pyrazolone derivatives under catalytic conditions, achieving yields up to 87% .
Properties
Molecular Formula |
C14H11BrN4O |
|---|---|
Molecular Weight |
331.17 g/mol |
IUPAC Name |
6-amino-4-(3-bromophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H11BrN4O/c1-7-11-12(8-3-2-4-9(15)5-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19) |
InChI Key |
HYKBOZYVHLSPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Three-Component Tandem Cyclization
The dihydropyrano[2,3-c]pyrazole core is typically synthesized via a tandem Michael addition/Thorpe–Ziegler cyclization. A representative protocol involves reacting 3-bromobenzaldehyde (1.0 equiv), malononitrile (1.2 equiv), and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 equiv) in ethanol under basic conditions. Potassium carbonate (20 mol%) catalyzes the reaction at 80°C for 6–8 hours, yielding the intermediate 6-amino-4-(3-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Fig. 1A).
Mechanistic Insights :
Solvent and Catalyst Optimization
Comparative studies highlight ethanol as the optimal solvent due to its ability to dissolve polar intermediates while facilitating easy product isolation. Substituting potassium carbonate with silica-supported sulfonic acid (SSA) reduces reaction time to 4 hours but requires higher temperatures (100°C).
Table 1. Catalyst Screening for Cyclization Efficiency
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | 80 | 8 | 78 |
| SSA | 100 | 4 | 82 |
| NaOH | 80 | 10 | 65 |
Functionalization of the Bromophenyl Substituent
Substituent Position Effects
The 3-bromophenyl group introduces steric and electronic challenges compared to its 4-bromo analog. Nuclear magnetic resonance (NMR) studies reveal para-substituted aldehydes exhibit faster kinetics due to reduced steric hindrance. However, meta-substitution (3-bromo) enhances electrophilicity at the carbonyl carbon, accelerating the initial Michael addition.
Synthetic Adjustment :
-
Aldehyde Preparation : 3-Bromobenzaldehyde is synthesized via bromination of benzaldehyde derivatives using N-bromosuccinimide (NBS) under radical conditions.
-
Purification : Column chromatography (hexane/ethyl acetate, 7:3) isolates the aldehyde with >95% purity.
One-Pot Methodologies for Intermediate Synthesis
Integrated Esterification and Cyclization
A patent-pending approach employs a one-pot strategy to synthesize intermediates (Fig. 1B):
-
Esterification : 3-Bromophenylacetic acid reacts with methanol using a solid acid catalyst (e.g., sulfated zirconia) to yield methyl 3-bromophenylacetate.
-
Malonate Formation : Treatment with dimethyl carbonate and sodium methoxide generates the diethyl malonate derivative.
-
Cyclization : Formamidine hydrochloride induces cyclization to form the pyrimidine intermediate, which is subsequently chlorinated.
Advantages :
Chlorination and Final Product Isolation
Phosphorus Oxychloride-Mediated Chlorination
The dihydroxypyrimidine intermediate undergoes chlorination using POCl₃ in toluene under reflux (110°C, 12 hours). Post-treatment involves quenching with ice-water, extraction with dichloromethane, and recrystallization from ethanol to afford the final product (purity >98% by HPLC).
Critical Parameters :
-
Stoichiometry : Excess POCl₃ (3.0 equiv) ensures complete conversion.
-
Safety : Phosgene alternatives (e.g., triphosgene) mitigate handling risks.
Analytical Characterization and Quality Control
Chemical Reactions Analysis
6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibits promising antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The presence of the bromine atom and amino group contributes to its effectiveness against microbial targets .
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. Derivatives of this compound have demonstrated the ability to reduce inflammation in cellular models, suggesting its potential as a therapeutic agent in treating inflammatory diseases .
Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown selective activity against HepG2 liver cancer cells with an IC50 value indicating significant potency . This positions the compound as a lead structure for further anticancer drug development.
Molecular Docking Studies
Molecular docking simulations have been employed to investigate the binding affinity of this compound with specific biological targets such as enzymes and receptors. The results indicate favorable interactions due to the compound's functional groups, particularly its amino and hydroxyl groups which facilitate hydrogen bonding .
Case Study on Cytotoxicity
A study synthesized several derivatives of pyrano[2,3-c]pyrazoles and tested their cytotoxicity against various cancer cell lines. The compound demonstrated selective activity against HepG2 cells with an IC50 value of approximately 399 nM .
Antimicrobial Screening
Another study focused on evaluating the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones in bacterial cultures treated with varying concentrations of the compound .
Mechanism of Action
The mechanism of action of 6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyranopyrazole derivatives are structurally diverse, with variations primarily in the aryl substituents at the 4-position and modifications to the pyrazole or pyran rings. Key analogs and their distinguishing features include:
Table 1: Comparative Analysis of Pyranopyrazole Derivatives
Physicochemical Properties
- Spectroscopic Signatures : IR spectra of bromophenyl vs. chlorophenyl derivatives show distinct C≡N stretches (e.g., 2189 cm⁻¹ for 4-bromophenyl vs. 2187 cm⁻¹ for 4-chlorophenyl) .
- Crystallography: Pyranopyrazoles with methyl or phenyl groups (e.g., ) form hydrogen-bonded chains (N-H⋯N), stabilizing the crystal lattice. Bromine’s bulkiness may alter packing efficiency .
Biological Activity
6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique structural features which may influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 352.18 g/mol. The structure includes a dihydropyrano core fused with a pyrazole ring, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against key cancer-related targets such as BRAF(V600E) and EGFR. These targets are crucial in the proliferation and survival of cancer cells. A study demonstrated that certain pyrazole derivatives could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin, highlighting their potential as chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Pyrazole derivatives have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies revealed that compounds structurally related to this compound exhibited inhibition zones ranging from 10 mm to 31 mm when compared to standard antibiotics like ciprofloxacin . This suggests a promising role for these compounds in treating bacterial infections.
Anti-inflammatory Properties
In addition to their antitumor and antimicrobial activities, pyrazole derivatives have shown anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies
Q & A
Q. Data Reference :
| Entry | Catalyst/Solvent | Yield (%) | Reaction Time | Purity (NMR/HRMS) |
|---|---|---|---|---|
| 1 | TBAB/H2O | 92–98 | 30 min | >99% |
| 2 | [Et3NH][HSO4] | 85–92 | 2 h | 95–98% |
How can reaction conditions be systematically optimized for improved yield and purity?
Level : Basic
Methodological Answer :
Optimization involves:
- Catalyst screening : Compare TBAB (98% yield) vs. CTACl (cetyltrimethylammonium chloride, 89% yield) in aqueous media. TBAB enhances micellar catalysis, improving substrate solubility .
- Temperature control : Reflux (100°C) in water maximizes cyclocondensation efficiency, while room-temperature methods require longer durations (12–24 h) with lower yields (70–75%) .
- Purification : Recrystallization from ethanol removes unreacted malononitrile, confirmed by absence of IR peaks at 2,200 cm<sup>−1</sup> (CN stretch) .
Critical Consideration :
Contradictions arise in solvent choice: while water is eco-friendly, ethanol recrystallization is essential for removing byproducts like hydrazine derivatives .
What advanced spectroscopic techniques resolve structural ambiguities in diastereomeric or tautomeric forms?
Level : Advanced
Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Distinct NH proton signals at δ 12.14 ppm (pyrazole NH) and δ 7.5–8.0 ppm (aromatic protons from 3-bromophenyl) confirm regioselectivity. <sup>13</sup>C NMR peaks at 160–161 ppm (C=O/C=N) and 94–96 ppm (pyran oxygen) validate ring closure .
- HRMS : Exact mass analysis (e.g., m/z 331.0116 for bromo derivatives) distinguishes isotopic patterns from halogenated analogs .
- X-ray crystallography : Resolves diastereomeric configurations (e.g., S-isomers in biphenyl derivatives) .
Case Study :
For 6-amino-4-(perfluorophenyl)- analogs, <sup>19</sup>F NMR at δ −138 ppm confirms para-substitution, ruling out ortho/meta isomers .
How are structure-activity relationship (SAR) studies designed to evaluate biological activity?
Level : Advanced
Methodological Answer :
Q. Data Reference :
| Substituent | IC50 (HeLa, µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 3-Br | 8.7 | 32 |
| 4-OCH3 | 22.4 | >128 |
How can conflicting data on reaction mechanisms be resolved using kinetic studies?
Level : Advanced
Methodological Answer :
- Rate determination : Monitor intermediate formation (e.g., Knoevenagel adducts) via <sup>1</sup>H NMR kinetics. For example, TBAB accelerates malononitrile-aldimine condensation (rate constant k = 0.45 min<sup>−1</sup>) compared to uncatalyzed reactions (k = 0.12 min<sup>−1</sup>) .
- Isotopic labeling : Use D2O to confirm proton transfer steps in ring-closing stages .
- DFT calculations : Simulate transition states to validate proposed mechanisms (e.g., H-bond stabilization in ionic liquid-catalyzed pathways) .
What analytical challenges arise in quantifying trace impurities, and how are they addressed?
Level : Advanced
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
